

# Biotin-PEG10-NHS ester manufacturer and supplier information

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Biotin-PEG10-NHS ester

Cat. No.: B15145427

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## Biotin-PEG10-NHS Ester: A Technical Guide for Researchers

### Introduction

**Biotin-PEG10-NHS ester** is a heterobifunctional crosslinker that contains a biotin moiety, a polyethylene glycol (PEG) spacer arm with 10 ethylene glycol units, and an N-hydroxysuccinimide (NHS) ester. This reagent is widely utilized in bioconjugation, molecular biology, and drug development for the specific labeling of proteins, antibodies, and other biomolecules containing primary amines. The NHS ester reacts with primary amines (-NH<sub>2</sub>) on target molecules to form stable amide bonds, while the biotin group allows for strong and specific binding to avidin or streptavidin. The hydrophilic PEG10 spacer arm enhances water solubility and reduces steric hindrance, making the biotin moiety more accessible for binding. This guide provides an in-depth overview of **Biotin-PEG10-NHS ester**, including manufacturer and supplier information, technical data, experimental protocols, and its application in the development of Proteolysis Targeting Chimeras (PROTACs).

### Manufacturers and Suppliers

A variety of life science companies manufacture and supply **Biotin-PEG10-NHS ester**. The following table provides a non-exhaustive list of potential sources. Researchers should visit the suppliers' websites for the most current product information and availability.

Supplier	Website
Biopharma PEG	<a href="https://www.biochempeg.com">https://www.biochempeg.com</a>
MedchemExpress	<a href="https://www.medchemexpress.com">https://www.medchemexpress.com</a>
PurePEG	<a href="https://www.purepeg.com">https://www.purepeg.com</a>
MedKoo Biosciences	<a href="https://www.medkoo.com">https://www.medkoo.com</a>
BroadPharm	<a href="https://broadpharm.com">https://broadpharm.com</a>
BOC Sciences	<a href="https://www.bocsci.com">https://www.bocsci.com</a>
JenKem Technology	<a href="https://www.jenkem.com">https://www.jenkem.com</a>

## Technical Data

The following table summarizes the typical technical and quantitative data for **Biotin-PEG10-NHS ester**. Values may vary slightly between suppliers, and it is recommended to consult the product-specific certificate of analysis.

Property	Value
Molecular Weight	~853 g/mol [1]
Purity	≥95%
Appearance	White to off-white solid
Solubility	Soluble in DMSO and DMF[2]
Storage Conditions	Store at -20°C, desiccated[3]
Reactive Group	N-Hydroxysuccinimide (NHS) Ester
Reacts With	Primary amines (-NH <sub>2</sub> )
Spacer Arm Length	10 PEG units

## Experimental Protocols

The following are representative protocols for the use of **Biotin-PEG10-NHS ester** in protein and cell surface labeling. These are generalized procedures and may require optimization for specific applications.

## Protein Biotinylation

This protocol describes the biotinylation of a generic protein, such as an antibody, in solution.

Materials:

- **Biotin-PEG10-NHS ester**
- Protein to be labeled (e.g., IgG)
- Amine-free buffer (e.g., Phosphate Buffered Saline, PBS), pH 7.2-8.0
- Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
- Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
- Desalting column or dialysis cassette for purification

Procedure:

- Reagent Preparation:
  - Equilibrate the vial of **Biotin-PEG10-NHS ester** to room temperature before opening to prevent moisture condensation.
  - Immediately before use, dissolve the **Biotin-PEG10-NHS ester** in anhydrous DMSO or DMF to a final concentration of 10 mM.[2] For example, dissolve ~8.5 mg in 1 mL of solvent. Vortex to ensure complete dissolution.
- Protein Preparation:
  - Dissolve the protein to be labeled in an amine-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL.[2] Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the labeling reaction.[2]

- Biotinylation Reaction:
  - Calculate the required volume of the 10 mM **Biotin-PEG10-NHS ester** solution. A 20-fold molar excess of the biotin reagent to the protein is a common starting point for optimization.<sup>[2]</sup> The optimal molar ratio will depend on the protein and the desired degree of labeling.
  - Add the calculated volume of the biotin reagent to the protein solution while gently vortexing. The final concentration of the organic solvent (DMSO or DMF) should not exceed 10% of the total reaction volume to avoid protein denaturation.
  - Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.<sup>[2]</sup>
- Quenching and Purification:
  - To stop the reaction, add a quenching buffer containing primary amines (e.g., Tris-HCl) to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
  - Remove the excess, unreacted biotin reagent and byproducts by using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).

## Cell Surface Labeling

This protocol is for the biotinylation of proteins on the surface of intact cells.

Materials:

- **Biotin-PEG10-NHS ester**
- Cells in suspension or adherent
- Ice-cold, amine-free buffer (e.g., PBS), pH 8.0
- Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
- Quenching buffer (e.g., PBS containing 100 mM glycine)

Procedure:

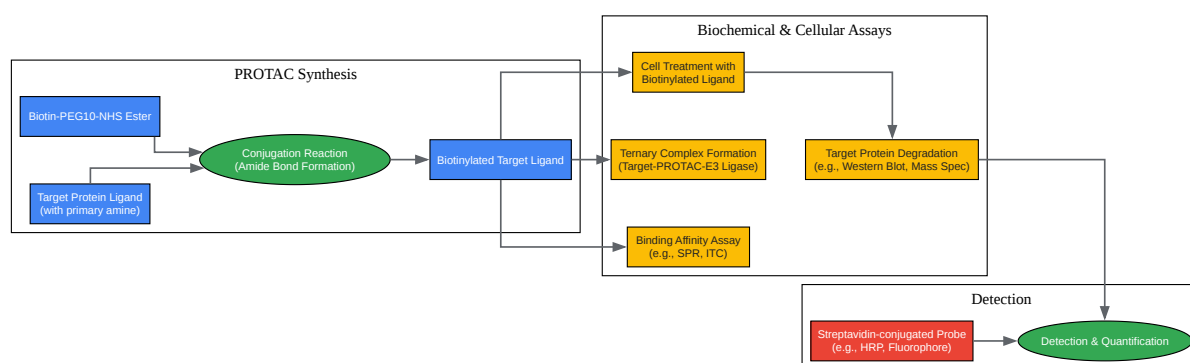
- Cell Preparation:
  - Wash the cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing culture media and serum proteins.[4]
  - Resuspend the cells in ice-cold PBS (pH 8.0) at a concentration of approximately  $1 \times 10^7$  cells/mL.[4]
- Reagent Preparation:
  - Prepare a 10 mM solution of **Biotin-PEG10-NHS ester** in anhydrous DMSO or DMF as described in the protein biotinylation protocol.
- Biotinylation Reaction:
  - Add the 10 mM biotin reagent solution to the cell suspension to a final concentration of 1-2 mM.
  - Incubate the reaction on ice for 30 minutes with gentle agitation. Performing the reaction at 4°C minimizes the internalization of the biotin reagent.[5]
- Quenching and Washing:
  - Quench the reaction by adding a quenching buffer (e.g., PBS with 100 mM glycine).[4]
  - Wash the cells three times with the quenching buffer to remove any unreacted biotin reagent.

## Application in PROTAC Development

**Biotin-PEG10-NHS ester** is a valuable tool in the development of PROTACs. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The biotinylated linker can be used to attach a biotin tag to a warhead that binds to the target protein. This allows for the use of streptavidin-based detection methods to study the binding and degradation events.

## Experimental Workflow for PROTAC Development

The following diagram illustrates a general workflow for the use of **Biotin-PEG10-NHS ester** in the development of a PROTAC.



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Caption: PROTAC Development Workflow using **Biotin-PEG10-NHS Ester**.

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Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

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- To cite this document: BenchChem. [Biotin-PEG10-NHS ester manufacturer and supplier information]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15145427#biotin-peg10-nhs-ester-manufacturer-and-supplier-information]

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